Cas no 1309874-27-8 (6-Bromo-4,5-dimethyl-1,8-naphthyridin-2(1H)-one)

6-Bromo-4,5-dimethyl-1,8-naphthyridin-2(1H)-one 化学的及び物理的性質
名前と識別子
-
- 1,8-Naphthyridin-2(1H)-one, 6-bromo-4,5-dimethyl-
- 6-Bromo-4,5-dimethyl-1,8-naphthyridin-2(1H)-one
-
- インチ: 1S/C10H9BrN2O/c1-5-3-8(14)13-10-9(5)6(2)7(11)4-12-10/h3-4H,1-2H3,(H,12,13,14)
- InChIKey: QHWKHVYHWGZHSI-UHFFFAOYSA-N
- ほほえんだ: N1C2C(=C(C)C(Br)=CN=2)C(C)=CC1=O
6-Bromo-4,5-dimethyl-1,8-naphthyridin-2(1H)-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | B739450-50mg |
6-Bromo-4,5-dimethyl-1,8-naphthyridin-2(1H)-one |
1309874-27-8 | 50mg |
$ 190.00 | 2023-04-18 | ||
TRC | B739450-500mg |
6-Bromo-4,5-dimethyl-1,8-naphthyridin-2(1H)-one |
1309874-27-8 | 500mg |
$ 1499.00 | 2023-04-18 | ||
TRC | B739450-250mg |
6-Bromo-4,5-dimethyl-1,8-naphthyridin-2(1H)-one |
1309874-27-8 | 250mg |
$ 800.00 | 2023-09-08 |
6-Bromo-4,5-dimethyl-1,8-naphthyridin-2(1H)-one 関連文献
-
Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426
-
Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
-
Kerstin Eckert,Laurence Rongy,Anne De Wit Phys. Chem. Chem. Phys., 2012,14, 7337-7345
-
Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
-
Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834
-
Kumaresh Ghosh,Debojyoti Tarafdar,Asmita Samadder,Anisur Rahman Khuda-Bukhsh RSC Adv., 2014,4, 58530-58535
-
Myriam Linke,Norifumi Fujita,Jean-Claude Chambron,Valérie Heitz,Jean-Pierre Sauvage New J. Chem., 2001,25, 790-796
-
Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
-
Marc Sutter,Wissam Dayoub,Estelle Métay,Yann Raoul,Marc Lemaire Green Chem., 2013,15, 786-797
6-Bromo-4,5-dimethyl-1,8-naphthyridin-2(1H)-oneに関する追加情報
Introduction to 6-Bromo-4,5-dimethyl-1,8-naphthyridin-2(1H)-one (CAS No: 1309874-27-8)
6-Bromo-4,5-dimethyl-1,8-naphthyridin-2(1H)-one, identified by its Chemical Abstracts Service (CAS) number 1309874-27-8, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical and medicinal chemistry. This compound belongs to the naphthyridine class of molecules, which are known for their diverse biological activities and potential applications in drug development. The structural features of 6-Bromo-4,5-dimethyl-1,8-naphthyridin-2(1H)-one, particularly the presence of a bromine substituent and methyl groups at the 4 and 5 positions, contribute to its unique chemical properties and reactivity, making it a valuable scaffold for further chemical modifications and biological investigations.
The naphthyridine core is a fused bicyclic system consisting of a pyridine and a pyrimidine ring, which provides a rich framework for interactions with biological targets. The bromine atom at the 6-position serves as a versatile handle for further functionalization, enabling the synthesis of derivatives through cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig couplings. These reactions are widely employed in medicinal chemistry to introduce diverse substituents into complex molecular structures, enhancing both potency and selectivity.
The dimethyl groups at the 4 and 5 positions of the naphthyridine ring influence the electronic properties of the molecule by electron-donating effects. This can modulate the reactivity of adjacent functional groups and affect binding interactions with biological targets. The compound's ability to engage in hydrogen bonding due to its oxygen-containing heterocycle also adds another layer of complexity to its potential pharmacological activity. These features make 6-Bromo-4,5-dimethyl-1,8-naphthyridin-2(1H)-one an attractive candidate for further exploration in drug discovery programs.
In recent years, there has been growing interest in developing small-molecule inhibitors targeting protein-protein interactions (PPIs), which play crucial roles in various cellular processes and are often implicated in diseases such as cancer and inflammation. Naphthyridine derivatives have shown promise in this area due to their ability to mimic natural substrates or bind to specific pockets within protein targets. The unique structural motif of 6-Bromo-4,5-dimethyl-1,8-naphthyridin-2(1H)-one suggests that it may have potential as a lead compound for designing PPI modulators.
One of the most compelling aspects of 6-Bromo-4,5-dimethyl-1,8-naphthyridin-2(1H)-one is its versatility as a building block for medicinal chemistry. Researchers have utilized this compound to synthesize libraries of derivatives with tailored properties for high-throughput screening (HTS) campaigns. The bromine substituent allows for easy introduction of aryl or heteroaryl groups via cross-coupling reactions, while the methyl groups can be further modified through oxidation or reduction strategies. This flexibility enables the exploration of a wide spectrum of biological activities across different therapeutic areas.
The synthesis of 6-Bromo-4,5-dimethyl-1,8-naphthyridin-2(1H)-one involves multi-step organic transformations that highlight its synthetic accessibility. Starting from commercially available precursors such as 2-aminoquinoline and malononitrile, the compound can be synthesized through condensation reactions followed by bromination and methylation steps. These synthetic routes are well-established in organic chemistry and can be optimized for large-scale production if needed.
The pharmacological evaluation of 6-Bromo-4,5-dimethyl-1,8-naphthyridin-2(1H)-one has revealed several interesting findings. In vitro studies have demonstrated its ability to inhibit certain enzymes and receptors relevant to cancer progression. For instance, preliminary data suggest that it may interfere with tyrosine kinase activity by competing with ATP binding sites on these enzymes. Additionally, the compound has shown some promise in modulating immune responses by interacting with specific cytokine receptors.
The potential therapeutic applications of this compound are broad and span multiple disease areas. In oncology, for example, naphthyridine derivatives have been investigated as inhibitors of tyrosine kinases that drive tumor growth and metastasis. The bromine atom in 6-Bromo-4,5-dimethyl-1,8-naphthyridin-2(1H)-one could be exploited to develop more potent analogs with improved selectivity over existing kinase inhibitors. Similarly, in inflammatory diseases characterized by aberrant immune signaling pathways, this compound could serve as a starting point for designing novel immunomodulators.
The structural framework of naphthyridines also makes them suitable candidates for developing antimicrobial agents against resistant bacterial strains. The unique spatial arrangement of nitrogen atoms provides opportunities for interactions with bacterial enzymes or DNA gyrase inhibition mechanisms. Further research is needed to fully elucidate these interactions and optimize the antimicrobial properties of derivatives like 6-Bromo-4,5-dimethyl-1,8-naphthyridin-2(1H)-one.
In conclusion, 6-Bromo-4,5-dimethyl-1,8-naphthyridin-2(1H)-one(CAS No: 1309874-27-8) is a multifaceted compound with significant potential in pharmaceutical research and drug development. Its structural features enable diverse chemical modifications while maintaining strong biological activity profiles across multiple therapeutic areas including oncology and immunology. As our understanding of protein-protein interactions continues to grow, 6-Bromo...
1309874-27-8 (6-Bromo-4,5-dimethyl-1,8-naphthyridin-2(1H)-one) 関連製品
- 6972-51-6(2-(2,5-Dimethylphenyl)ethanol)
- 2098095-02-2(2-(1-methyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetimidamide)
- 1353503-11-3(2-({[4-(4-Morpholinyl)-1H-indazol-3-yl]amino}carbonyl)benzoic acid)
- 1361490-46-1(2-Methoxy-5-(2,3,4-trichlorophenyl)nicotinaldehyde)
- 140860-51-1(2-Bromo-4-methoxybenzonitrile)
- 1060168-58-2(N-(2-{[3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)cyclopropanecarboxamide)
- 2320663-35-0(N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-2-oxoimidazolidine-1-carboxamide)
- 2229444-25-9(1-fluoro-3-(1-methylpyrrolidin-2-yl)propan-2-ol)
- 90238-77-0(4,5-dimethyloxolan-3-one, Mixture of diastereomers)
- 957034-91-2(4-(4-Bromo-1H-pyrazol-1-yl)benzenesulfonamide)




